2-Imidazolidone hemihydrate
Overview
Description
2-Imidazolidone hemihydrate is a derivative of urea and is used as a scavenger for formaldehyde . It is utilized for the removal of formaldehyde from leather, rubber, and textile coating . It is also used as a raw material for the preparation of active pharmaceutical ingredients like azlocillin sodium .
Synthesis Analysis
The synthesis of 2-Imidazolidone hemihydrate involves the reaction between ethylenediamine and urea in the presence of water . This compound can also be synthesized from phenylalanine in two chemical steps: amidation with methylamine followed by a condensation reaction with acetone .Molecular Structure Analysis
The molecular formula of 2-Imidazolidone hemihydrate is C6H14N4O3 . It features a saturated C3N2 nucleus, except for the presence of a urea or amide functional group in the 2 positions .Chemical Reactions Analysis
2-Imidazolidone hemihydrate is used as a formaldehyde capture agent . It is also used in the preparation of resin and the preparation of plasticizers, paint, adhesives, etc .Physical And Chemical Properties Analysis
2-Imidazolidone hemihydrate has a molecular weight of 190.20 g/mol . It has a density of 1.1530 (rough estimate), a melting point of 129-132 °C (lit.), a boiling point of 158.75°C (rough estimate), and a flash point of 265°C . It is soluble in water and has a vapor pressure of 0.002Pa at 20℃ .Scientific Research Applications
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Scavenger for Formaldehyde
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Raw Material for Active Pharmaceutical Ingredients
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Preparation of Chiral Microporous Materials
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Synthesis of Aryl and Heteroaryl N-acylureas
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Removal of Formaldehyde from Leather, Rubber, and Textile Coating
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Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones
- Application : 2-Imidazolidinone and its analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . Over the years, continuous efforts have been addressed to the development of sustainable and more efficient protocols for the synthesis of these heterocycles .
- Method : The formation of imidazolidin-2-ones from 1,2-diamines and CO2 was efficiently achieved using tetramethylphenylguanidine (PhTMG) as the basic promoter (1-2 equiv) in the presence of diphenylphosphoryl azide (DPPA) as the dehydrative activator (1-1.2 equiv), in either MeCN or CH2Cl2 as the solvent at −40 °C to room temperature .
Safety And Hazards
2-Imidazolidone hemihydrate causes serious eye irritation and may cause damage to organs through prolonged or repeated exposure . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with eyes, skin, or clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
2-Imidazolidone and its analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . Over the years, continuous efforts have been addressed to the development of sustainable and more efficient protocols for the synthesis of these heterocycles . This suggests that 2-Imidazolidone hemihydrate and its derivatives will continue to be an area of interest in future research and development.
properties
IUPAC Name |
imidazolidin-2-one;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6N2O.H2O/c2*6-3-4-1-2-5-3;/h2*1-2H2,(H2,4,5,6);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRJGGOOWATRNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N1.C1CNC(=O)N1.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Imidazolidinone hemihydrate | |
CAS RN |
121325-67-5 | |
Record name | 121325-67-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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